molecular formula C11H11BrF3N B15220857 (S)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(S)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B15220857
M. Wt: 294.11 g/mol
InChI Key: UAAUUFFOQRVKLK-JTQLQIEISA-N
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Description

(S)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a trifluoromethyl group, which is known for its ability to enhance the metabolic stability and bioavailability of drug molecules . The presence of a bromine atom and a tetrahydronaphthalene ring further contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The amine group is then introduced via reductive amination, and the final product is obtained as a hydrochloride salt through acid-base reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(S)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of (S)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s ability to cross cell membranes and reach its target sites. Once inside the cell, it can bind to receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific combination of a bromine atom, a trifluoromethyl group, and a tetrahydronaphthalene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H11BrF3N

Molecular Weight

294.11 g/mol

IUPAC Name

(1S)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11BrF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m0/s1

InChI Key

UAAUUFFOQRVKLK-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)Br)C(F)(F)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Br)C(F)(F)F)N

Origin of Product

United States

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